molecular formula C5H10O5 B3425369 DL-Arabinose CAS No. 31178-70-8

DL-Arabinose

Cat. No.: B3425369
CAS No.: 31178-70-8
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
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Description

DL-Arabinose is a five-carbon aldose sugar, specifically an aldopentose, which contains an aldehyde functional group. It is a racemic mixture of D-Arabinose and L-Arabinose. This compound is naturally occurring and can be found in various plant materials, including hemicellulose and pectin. This compound is commonly used in the food industry as a low-calorie sweetener and in the pharmaceutical industry as an excipient or cocrystallization agent .

Mechanism of Action

Target of Action

DL-Arabinose, a mixture of the diastereomers D-arabinose and L-arabinose , primarily targets the L-arabinose-binding periplasmic protein, the Arabinose operon regulatory protein, and Aldose 1-epimerase . These proteins are involved in the transport and catabolism of L-arabinose .

Mode of Action

This compound interacts with its targets by binding to them, thereby influencing their function . For instance, the Arabinose operon regulatory protein controls the expression of at least six genes involved in the transport and catabolism of L-arabinose . Furthermore, this compound can trigger its own uptake via the induction of GAL2 expression .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of L-arabinose, which is used as a sole carbon and energy source by certain strains . Additionally, this compound is part of the tagatose-6-phosphate pathway, bypassing fructose 1,6-diphosphate, a regulatory intermediate for central carbon flux and growth rate .

Pharmacokinetics

It is known that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress gluconeogenesis, thereby improving glucose homeostasis . In plants, L-arabinose is essential for normal development, and its reduction can cause a decrease in cell wall L-arabinose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the crystallization behavior of this compound can be affected by the solvent used . Moreover, the presence of other sugars can impact the uptake and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

DL-Arabinose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-arabinose isomerase, which catalyzes the isomerization reaction between L-arabinose and L-ribulose . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, in the presence of microbiota, L-arabinose induces a dramatic expansion of Enterobacteriaceae, thereby decreasing the microbiota diversity and causing more severe systemic infection .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This transformation process is a key part of the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it was found that this compound crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . This indicates the stability of this compound and its potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary L-arabinose-induced gut dysbiosis exacerbates Salmonella infection outcome in mice

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it is a key component in the synthesis of phenylalanine in plants . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, in plants, this compound is transported to the stroma and stromules of chloroplasts . This transport and distribution can affect its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, in plants, this compound localizes to the stroma and stromules of chloroplasts . This localization can be influenced by various factors, including targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Arabinose can be synthesized through the acid hydrolysis of gum arabic, followed by multiple purification steps. Another method involves the enzymatic isomerization of D-xylose derivatives to produce L-Arabinose, which is then combined with D-Arabinose to form this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by hydrolyzing plant materials rich in hemicellulose and pectin. The hydrolysis process typically involves the use of acids or enzymes to break down the polysaccharides into their monosaccharide components, including this compound .

Chemical Reactions Analysis

Types of Reactions

DL-Arabinose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arabinonic acid.

    Reduction: It can be reduced to form arabinitol.

    Isomerization: this compound can be isomerized to form other sugars such as ribulose.

Common Reagents and Conditions

Major Products

    Oxidation: Arabinonic acid

    Reduction: Arabinitol

    Isomerization: Ribulose

Scientific Research Applications

DL-Arabinose has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Arabinose is similar to other pentose sugars such as xylose and ribose. it is unique in its ability to form stable racemic compounds and its specific crystallization behavior. Unlike D-xylose, which crystallizes separately as a conglomerate, this compound forms a stable racemic compound .

List of Similar Compounds

This compound stands out due to its unique crystallization properties and its versatility in various industrial and scientific applications.

Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
Source PubChem
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
Source PubChem
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
Record name PECTIN
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Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
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Record name D-Lyxose
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Record name L-xylose
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Record name L-arabinose
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Record name Arabinose
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Record name Pectin
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Record name Arabinose
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Record name PECTIN
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Arabinose
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DL-Arabinose
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DL-Arabinose
Reactant of Route 4
DL-Arabinose
Reactant of Route 5
DL-Arabinose
Reactant of Route 6
DL-Arabinose

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